4-(chloromethyl)-2H-benzo[h]chromen-2-one
Overview
Description
4-(chloromethyl)-2H-benzo[h]chromen-2-one is a chemical compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a benzopyran ring system with a chloromethyl group attached to the fourth position.
Mechanism of Action
Target of Action
The primary targets of 4-(chloromethyl)-2H-benzo[h]chromen-2-one are cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) . These enzymes play crucial roles in the nervous system. Cholinesterases are responsible for breaking down acetylcholine, a neurotransmitter that plays a key role in muscle movement, pain responses, and cognitive functions. Monoamine oxidase B is involved in the breakdown of dopamine, a neurotransmitter that regulates mood and cognition .
Mode of Action
This compound interacts with its targets by inhibiting their enzymatic activity . By inhibiting cholinesterases, it prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. This leads to enhanced cholinergic transmission. Similarly, by inhibiting MAO B, it prevents the breakdown of dopamine, leading to increased dopamine levels .
Biochemical Pathways
The action of this compound affects several biochemical pathways. By inhibiting cholinesterases, it impacts the cholinergic pathway, leading to enhanced transmission of signals in the nervous system. By inhibiting MAO B, it affects the dopaminergic pathway, leading to increased dopamine levels. These changes can have downstream effects on various physiological processes, including muscle movement, pain responses, mood regulation, and cognitive functions .
Result of Action
The molecular and cellular effects of this compound’s action include enhanced cholinergic and dopaminergic transmission due to increased levels of acetylcholine and dopamine, respectively . These changes can lead to various physiological effects, such as improved muscle movement, altered pain responses, mood regulation, and enhanced cognitive functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-2H-benzo[h]chromen-2-one can be achieved through several methods. One commonly used method involves the reaction of 7-hydroxy-4-formylbenzopyran-2-one with methyl chloride under specific reaction conditions . Another method includes the Pechmann condensation, which involves the condensation of phenols with β-keto esters in the presence of an acid catalyst . This method employs both homogeneous catalysts such as concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids like aluminum chloride, zinc chloride, and titanium chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Pechmann condensation method due to its efficiency and cost-effectiveness. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-2H-benzo[h]chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Oxidation Reactions: Carboxylic acids or other oxidized derivatives.
Reduction Reactions: Alcohols or other reduced products.
Scientific Research Applications
4-(chloromethyl)-2H-benzo[h]chromen-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-(chloromethyl)-2H-benzo[h]chromen-2-one can be compared with other similar compounds, such as:
4-(chloromethyl)-7-hydroxy-2H-chromen-2-one: Similar structure but with a hydroxyl group at the seventh position.
4-(chloromethyl)-6-ethoxy-2H-chromen-2-one: Similar structure but with an ethoxy group at the sixth position.
4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one: Similar structure but with methyl groups at the sixth and seventh positions.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties. Its chloromethyl group provides a reactive site for further functionalization, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-(chloromethyl)benzo[h]chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO2/c15-8-10-7-13(16)17-14-11-4-2-1-3-9(11)5-6-12(10)14/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKZXZILYDCFSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=O)C=C3CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359126 | |
Record name | 4-(chloromethyl)-2H-benzo[h]chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41321-76-0 | |
Record name | 4-(chloromethyl)-2H-benzo[h]chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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